N-Cyano-2-methoxybenzamide
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Overview
Description
N-Cyano-2-methoxybenzamide: is an organic compound characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-2-methoxybenzamide typically involves the reaction of 2-methoxybenzamide with a cyanating agent. One common method is the treatment of 2-methoxybenzamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Cyano-2-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyano-2-methoxybenzamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
2-Methoxybenzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzamide: Contains an additional methoxy group, which can alter its chemical and biological properties.
3-Acetoxy-2-methylbenzamide:
Uniqueness: N-Cyano-2-methoxybenzamide is unique due to the presence of both cyano and methoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63488-95-9 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-cyano-2-methoxybenzamide |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-5-3-2-4-7(8)9(12)11-6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
BSZDHNBCRODWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC#N |
Origin of Product |
United States |
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